molecular formula C14H16N2O4 B7582234 N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide

Katalognummer B7582234
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: WYFZVKIMKVNDQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white solid that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.

Wirkmechanismus

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide is not fully understood. However, it is believed that N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide acts as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters. This, in turn, can lead to improved cognitive function and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide can inhibit the activity of acetylcholinesterase and monoamine oxidase, leading to an increase in the levels of acetylcholine and monoamine neurotransmitters, respectively. In vivo studies have shown that N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide can improve cognitive function and reduce the symptoms of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide also has some limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling in the laboratory.

Zukünftige Richtungen

There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide. One direction is to explore its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a tool for studying protein-ligand interactions and enzyme inhibition. Additionally, the development of new synthesis methods for N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide could lead to improved yields and reduced costs, making it more accessible for research and development.

Synthesemethoden

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide can be synthesized using a multistep process involving the reaction of 4-ethoxybenzoic acid with piperidin-3-one, followed by the reaction of the resulting compound with oxalyl chloride and then with ethylamine. The final product is obtained by the reaction of the intermediate compound with hydrochloric acid. The synthesis of N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been explored for its potential applications in the development of organic electronic devices and sensors.

Eigenschaften

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-20-10-5-3-9(4-6-10)13(18)15-11-7-8-12(17)16-14(11)19/h3-6,11H,2,7-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFZVKIMKVNDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.